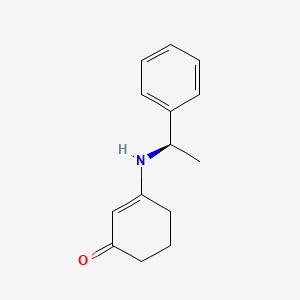

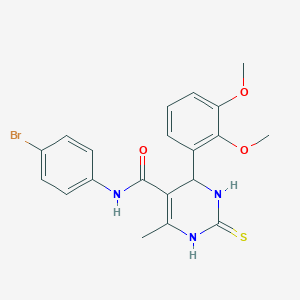

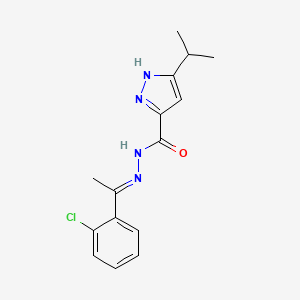

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It works by targeting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Synthetic Organic Chemistry Applications

tert-Butyl phenylazocarboxylates, which share structural features with the compound of interest, are versatile building blocks in synthetic organic chemistry. They are used in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions, and in radical reactions including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling. These reactions are pivotal in constructing complex molecules for various applications, highlighting the compound's relevance in synthetic strategies and chemical transformations (Jasch, Höfling, & Heinrich, 2012).

Anticancer Research

In anticancer research, derivatives structurally related to "N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide" have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies aim to discover novel therapeutic agents with improved efficacy and specificity for cancer treatment. For instance, the synthesis and evaluation of substituted benzamides for anticancer activity against breast, lung, colon, and ovarian cancer cell lines have demonstrated moderate to excellent activity, indicating the potential of these compounds in oncology research (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis of thiazole derivatives, including those structurally related to the compound , has shown significant antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents to combat resistant pathogens, underscoring the importance of such compounds in addressing global health challenges related to infectious diseases (Bikobo et al., 2017).

Material Science

In the field of materials science, compounds with tert-butyl and benzamide groups have been explored for their electrochromic properties. For example, polyamides with pendent carbazole groups synthesized from related compounds exhibit significant thermal stability and electrochromic performance. These materials are promising for applications in smart windows, displays, and other devices where reversible color changes are required, highlighting the versatility and potential of such compounds in advanced material applications (Hsiao et al., 2013).

properties

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-24(2,3)17-9-7-15(8-10-17)19-14-31-23(25-19)26-22(30)16-5-4-6-18(13-16)27-20(28)11-12-21(27)29/h4-10,13-14H,11-12H2,1-3H3,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIODRDDEJJYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)

![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)

![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)

![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)